N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034269-18-4
VCID: VC6865581
InChI: InChI=1S/C20H19N5O2S/c1-13-10-14(2)25(24-13)17(18-8-5-9-28-18)12-22-19(26)20(27)23-16-7-4-3-6-15(16)11-21/h3-10,17H,12H2,1-2H3,(H,22,26)(H,23,27)
SMILES: CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3)C
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.47

N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 2034269-18-4

Cat. No.: VC6865581

Molecular Formula: C20H19N5O2S

Molecular Weight: 393.47

* For research use only. Not for human or veterinary use.

N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide - 2034269-18-4

Specification

CAS No. 2034269-18-4
Molecular Formula C20H19N5O2S
Molecular Weight 393.47
IUPAC Name N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide
Standard InChI InChI=1S/C20H19N5O2S/c1-13-10-14(2)25(24-13)17(18-8-5-9-28-18)12-22-19(26)20(27)23-16-7-4-3-6-15(16)11-21/h3-10,17H,12H2,1-2H3,(H,22,26)(H,23,27)
Standard InChI Key DJTHVMOTLQOBHI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, reflects its intricate structure. Key components include:

  • 2-Cyanophenyl group: A benzene ring substituted with a nitrile (-CN) group at the second position.

  • Oxalamide backbone: A diamide derivative of oxalic acid, serving as the central linker.

  • 3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5.

  • Thiophene: A sulfur-containing heterocycle.

The molecular formula C₂₀H₁₉N₅O₂S corresponds to a molar mass of 393.5 g/mol .

Structural Representation

The SMILES notation, Cc1cc(C)n(C(CNC(=O)C(=O)Nc2ccc(C#N)cc2)c2cccs2)n1, provides a linear representation of the molecule’s connectivity (Figure 1) . Computational modeling reveals a three-dimensional conformation where the pyrazole and thiophene rings adopt nearly orthogonal orientations relative to the oxalamide core, potentially influencing molecular interactions.

Table 1: Key Identifiers of N1-(2-Cyanophenyl)-N2-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl)Oxalamide

PropertyValueSource
CAS Number2034269-18-4
Molecular FormulaC₂₀H₁₉N₅O₂S
Molecular Weight393.5 g/mol
SMILESCc1cc(C)n(C(CNC(=O)C(=O)Nc2ccc(C#N)cc2)c2cccs2)n1

Synthesis and Synthetic Pathways

Key Intermediate: 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethylamine

This intermediate likely originates from a Mannich-type reaction between thiophen-2-ylacetaldehyde, dimethylpyrazole, and ammonia. Such methods are well-established for synthesizing β-amino ketones, which can be reduced to the corresponding amine .

Physicochemical Properties

  • LogP (octanol-water): Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability.

  • Hydrogen bond donors/acceptors: 3 donors (amide NH groups) and 6 acceptors (amide carbonyls, pyrazole N, thiophene S), influencing solubility and protein-binding potential .

Hypothesized Biological Activity and Applications

Pyrazole and Thiophene Pharmacophores

The 3,5-dimethylpyrazole moiety is a common feature in kinase inhibitors (e.g., CDK2 inhibitors), while thiophene rings frequently appear in anticonvulsants and antimicrobial agents. The oxalamide group may serve as a hydrogen-bonding motif for target engagement .

Research Gaps and Future Directions

Despite its intriguing structure, N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide lacks published biological data. Priority research areas include:

  • In vitro screening against cancer cell lines and enzymatic targets.

  • ADMET profiling to assess pharmacokinetic viability.

  • X-ray crystallography to resolve its binding mode with putative targets.

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